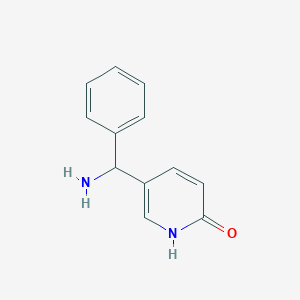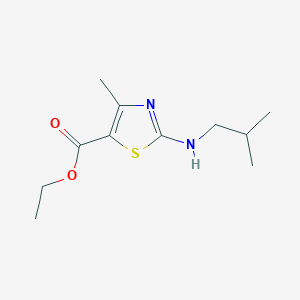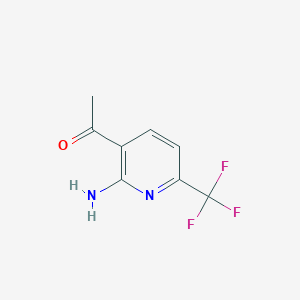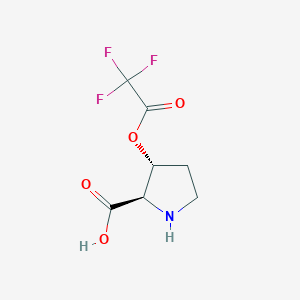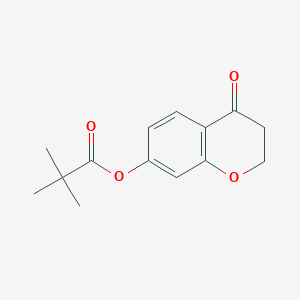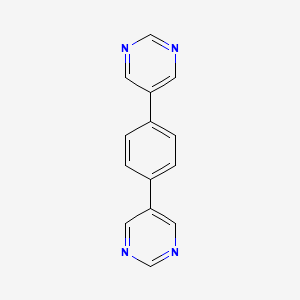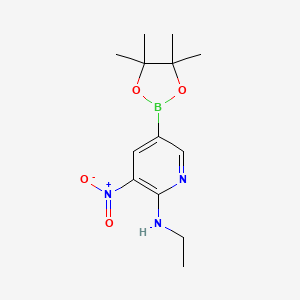
4-(5-Mercapto-4-(2-morpholinoethyl)-4H-1,2,4-triazol-3-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-メルカプト-4-(2-モルホリノエチル)-4H-1,2,4-トリアゾール-3-イル)フェノールは、1,2,4-トリアゾール誘導体のクラスに属する化合物です。 これらの化合物は、抗炎症、鎮痛、抗真菌、抗菌などの幅広い生物活性で知られています 。 構造中のトリアゾール環とフェノール基の存在は、その独特の化学的および生物学的特性に寄与しています。
準備方法
合成経路と反応条件
4-(5-メルカプト-4-(2-モルホリノエチル)-4H-1,2,4-トリアゾール-3-イル)フェノールの合成は、通常、以下の手順を伴います。
トリアゾール環の形成: トリアゾール環は、適切なヒドラジン誘導体と二硫化炭素または他の適切な試薬を環化することにより合成できます。
メルカプト基の導入: メルカプト基は、適切な条件下で、トリゾール中間体をチオール含有試薬と反応させることにより導入できます。
モルホリノエチル基の付加: モルホリノエチル基は、適切なアルキル化剤を用いた求核置換反応により付加できます。
フェノール基の導入: フェノール基は、求電子置換反応により導入できます。
工業生産方法
この化合物の工業生産方法は、上記の合成経路を最適化して、より高い収率と純度を実現する方法を含みます。 これには、高度な触媒、最適化された反応条件、および精製技術の使用が含まれます。
化学反応の分析
反応の種類
4-(5-メルカプト-4-(2-モルホリノエチル)-4H-1,2,4-トリアゾール-3-イル)フェノールは、次のようなさまざまな化学反応を受けることができます。
酸化: メルカプト基は、酸化されてジスルフィドまたはスルホン酸を形成できます。
還元: トリアゾール環は、適切な条件下で還元反応を受けることができます。
置換: フェノール基は、求電子置換反応に参加することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素、過マンガン酸カリウム、硝酸などがあります。
還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤を使用できます。
置換: ハロゲン、ニトロ化剤、スルホン化剤などの試薬を用いて、求電子置換を行うことができます。
主要な生成物
酸化: ジスルフィド、スルホン酸。
還元: 還元されたトリアゾール誘導体。
置換: ハロゲン化、ニトロ化、またはスルホン化されたフェノール誘導体。
4. 科学研究の応用
4-(5-メルカプト-4-(2-モルホリノエチル)-4H-1,2,4-トリアゾール-3-イル)フェノールは、幅広い科学研究の応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 酵素阻害剤または受容体モジュレーターとしての可能性が研究されています。
医学: 抗炎症、鎮痛、抗菌特性について調査されています。
産業: 新しい材料や化学プロセスの開発に使用されています。
科学的研究の応用
4-(5-Mercapto-4-(2-morpholinoethyl)-4H-1,2,4-triazol-3-yl)phenol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-inflammatory, analgesic, and antimicrobial properties.
Industry: Used in the development of new materials and chemical processes.
作用機序
4-(5-メルカプト-4-(2-モルホリノエチル)-4H-1,2,4-トリアゾール-3-イル)フェノールの作用機序は、特定の分子標的と経路との相互作用を含みます。
分子標的: 酵素、受容体、およびその他のタンパク質。
関与する経路: プロ炎症性サイトカインの阻害、酵素活性の調節、細胞受容体との相互作用。
6. 類似の化合物との比較
類似の化合物
1,2,4-トリアゾール誘導体: 幅広い生物活性で知られています。
フェノール誘導体: 抗酸化および抗菌特性で知られています。
ユニークさ
4-(5-メルカプト-4-(2-モルホリノエチル)-4H-1,2,4-トリアゾール-3-イル)フェノールは、構造中のトリアゾール環、メルカプト基、モルホリノエチル基、およびフェノール基の組み合わせによりユニークです。
類似化合物との比較
Similar Compounds
1,2,4-Triazole Derivatives: Known for their broad spectrum of biological activities.
Phenol Derivatives: Known for their antioxidant and antimicrobial properties.
Uniqueness
4-(5-Mercapto-4-(2-morpholinoethyl)-4H-1,2,4-triazol-3-yl)phenol is unique due to the combination of the triazole ring, mercapto group, morpholinoethyl group, and phenol group in its structure
特性
分子式 |
C14H18N4O2S |
|---|---|
分子量 |
306.39 g/mol |
IUPAC名 |
3-(4-hydroxyphenyl)-4-(2-morpholin-4-ylethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H18N4O2S/c19-12-3-1-11(2-4-12)13-15-16-14(21)18(13)6-5-17-7-9-20-10-8-17/h1-4,19H,5-10H2,(H,16,21) |
InChIキー |
JPQWVAZHWMTJMI-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CCN2C(=NNC2=S)C3=CC=C(C=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


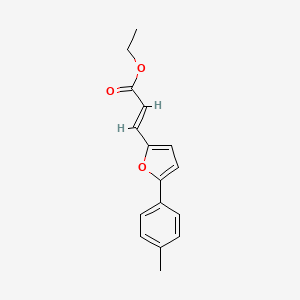
![6-(Aminomethyl)benzo[c][1,2]oxaborol-1(3h)-ol hydrochloride](/img/structure/B11768375.png)


